5-Chloro-2,4-difluoro-6-methoxypyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

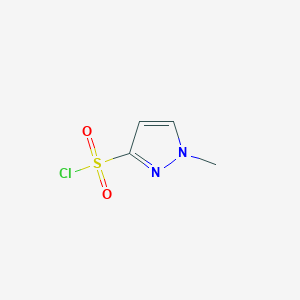

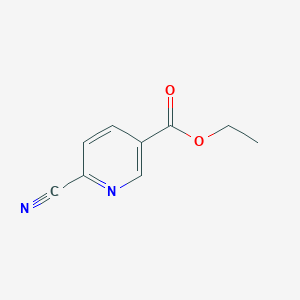

5-Chloro-2,4-difluoro-6-methoxypyrimidine is a chemical compound with the molecular formula C5H3ClF2N2O. It has an average mass of 180.540 Da and a mono-isotopic mass of 179.990204 Da .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string: COc1c(c(nc(n1)F)F)Cl . This indicates that the molecule contains a pyrimidine ring with chlorine, fluorine, and methoxy substituents.Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 269.8±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C. It has an enthalpy of vaporization of 48.7±3.0 kJ/mol and a flash point of 117.0±30.1 °C .科学的研究の応用

Antiviral Activity

5-Chloro-2,4-difluoro-6-methoxypyrimidine has been involved in the synthesis of antiviral agents. Specifically, derivatives of this compound have been found to exhibit inhibitory activity against retrovirus replication in cell culture. For instance, 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine derivatives, which include modifications at the 5-position, such as 5-chloro substitution, showed marked inhibition of human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture. These derivatives demonstrated antiretroviral activity comparable to reference drugs like adefovir and tenofovir, but without significant toxicity at certain concentrations (Hocková et al., 2003).

Synthesis of Polyfluorinated Ethers

This compound plays a role in the synthesis of polyfluorinated ethers. The reactions of trifluoroamine oxide with various 5-substituted uracils have led to the synthesis of a series of pyrimidine methyl and polyfluoroalkyl ethers. In these reactions, the new ethers formed include derivatives such as 5-chloro-5-fluoro-6-methoxypyrimidine-2,4-dione, among others. These compounds were characterized using techniques like IR, NMR, and mass spectroscopy, indicating the compound's utility in synthesizing novel fluorinated organic compounds (Gupta et al., 2000).

Solubility Studies

The solubility of this compound derivatives in various solvents has been a subject of scientific interest. For example, the solubilities of 2,4-dichloro-5-methoxypyrimidine, a closely related compound, in solvents like ethyl ethanoate, methanol, ethanol, and acetone have been determined using a laser monitoring observation technique. These solubility studies are crucial for understanding the compound's behavior in different environments, which is essential for its application in pharmaceuticals and chemical synthesis (Liu et al., 2010).

Kinase Inhibitors in Cancer Therapy

This compound has been involved in the development of potential kinase inhibitors for cancer therapy. The synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, sharing structural similarities with this compound, has been explored for their potential as anticancer agents. These compounds, such as 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides, have been synthesized and investigated for their potential as kinase inhibitors, a key target in cancer treatment (Wada et al., 2012).

Enhancement of Antitumor Activity

Research has also explored the use of this compound derivatives to enhance the antitumor activity of other compounds. For instance, 5-chloro-2,4-dihydroxypyridine (CDHP), a potent inhibitor of dihydropyrimidine dehydrogenase, has been used to enhance the cytotoxicity of fluoropyrimidines like 5-fluorouracil in cancer therapy. This combination approach has shown promising results in increasing the efficacy of cancer treatments (Takechi et al., 2002).

将来の方向性

特性

IUPAC Name |

5-chloro-2,4-difluoro-6-methoxypyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF2N2O/c1-11-4-2(6)3(7)9-5(8)10-4/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHGWCOMBBTXLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=N1)F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545453 |

Source

|

| Record name | 5-Chloro-2,4-difluoro-6-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27265-89-0 |

Source

|

| Record name | 5-Chloro-2,4-difluoro-6-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1367498.png)

![(1R,2R)-2-[(2-aminophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1367505.png)

![Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]-](/img/structure/B1367514.png)

![2-chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1367519.png)